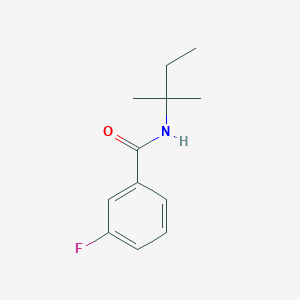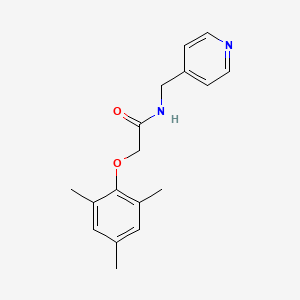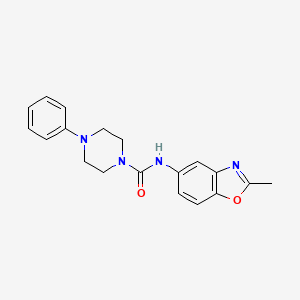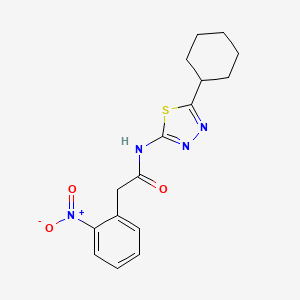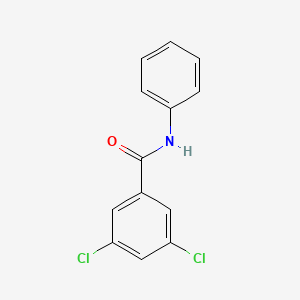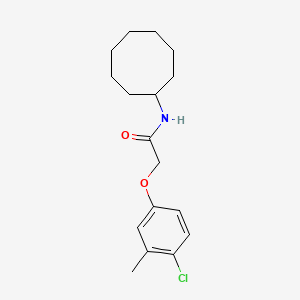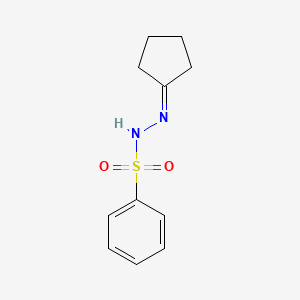![molecular formula C14H19ClN2O2 B5802704 N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It is a member of the amide group of local anesthetics and is commonly used for regional anesthesia, such as epidural anesthesia, spinal anesthesia, and nerve block. Bupivacaine is a potent and long-acting local anesthetic that provides excellent pain relief for several hours after administration.
Mechanism of Action
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve membrane, which prevents the influx of sodium ions and the subsequent depolarization of the nerve. This results in a loss of sensation and pain relief in the affected area.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission. It also decreases the release of inflammatory mediators such as prostaglandins, which can contribute to pain and inflammation. Additionally, this compound has been found to have anti-inflammatory effects, which can further contribute to pain relief.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide has several advantages for use in lab experiments. It is a potent and long-acting local anesthetic that provides excellent pain relief, which can be useful in animal studies. Additionally, this compound has been found to have anti-inflammatory effects, which can be useful in studies involving inflammation. However, this compound also has some limitations. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and safety. Another area of interest is the investigation of the molecular mechanisms underlying its anti-inflammatory effects. Additionally, there is interest in exploring the use of this compound in combination with other drugs or therapies for the treatment of pain and inflammation. Finally, there is interest in investigating the potential use of this compound in the treatment of other conditions, such as neuropathic pain and cancer pain.
In conclusion, this compound is a potent and long-acting local anesthetic that has several applications in medical practice and scientific research. Its mechanism of action involves blocking the transmission of nerve impulses, and it has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of new formulations and delivery methods, investigation of its molecular mechanisms, and exploration of its potential use in the treatment of other conditions.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with butyric anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide has been extensively studied in scientific research and has been found to have several applications. It has been used in the treatment of chronic pain, postoperative pain, and cancer pain. This compound has also been used in the management of acute pain, such as in labor and delivery. Additionally, it has been used in the treatment of neuropathic pain, such as in diabetic neuropathy.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-14(18)16-11-4-5-13(12(15)10-11)17-6-8-19-9-7-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXYWPMLSCITBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

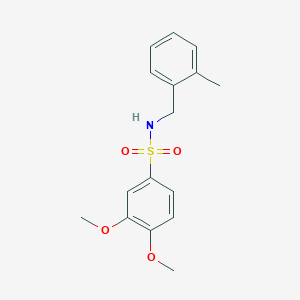

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
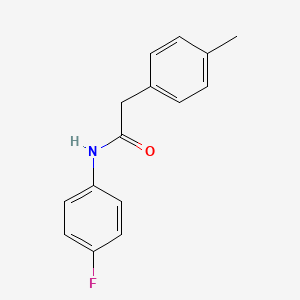
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
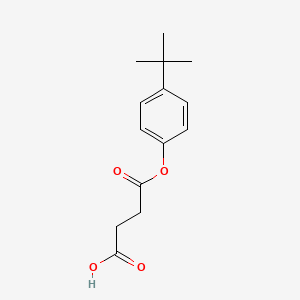
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
